5-Acetyl-2-bromopyridine
Overview
Description
5-Acetyl-2-bromopyridine: is an organic compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 g/mol . It is a derivative of pyridine, characterized by the presence of an acetyl group at the 5-position and a bromine atom at the 2-position of the pyridine ring. This compound is commonly used as a biochemical reagent and an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Acetyl-2-bromopyridine can be synthesized from 2,5-dibromopyridine and N,N-dimethylacetamide . The reaction involves the selective bromination of pyridine followed by acetylation. The process typically requires a controlled environment to prevent the formation of dibromo-substituted impurities .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and acetylation reactions under optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and reaction monitoring techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Acetyl-2-bromopyridine undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Reduction Products: Alcohols or amines derived from the reduction of the acetyl group.
Scientific Research Applications
Chemistry: 5-Acetyl-2-bromopyridine is widely used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of potential therapeutic agents. Its derivatives have shown activity against various biological targets, making it a valuable scaffold in drug discovery .
Industry: The compound is employed in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 5-Acetyl-2-bromopyridine primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the 2-position is highly reactive, making it a suitable site for substitution reactions. The acetyl group at the 5-position can undergo various transformations, including reduction and coupling reactions .
Molecular Targets and Pathways: In biological systems, derivatives of this compound may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
2-Acetylthiophene: Similar in structure but contains a thiophene ring instead of a pyridine ring.
2-Benzofuranyl methyl ketone: Contains a benzofuran ring with a methyl ketone group.
2-Acetyl-6-bromopyridine: A positional isomer with the acetyl group at the 2-position and bromine at the 6-position.
Uniqueness: 5-Acetyl-2-bromopyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Its combination of an acetyl group and a bromine atom allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(6-bromopyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKKGHQBUKOMTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576604 | |
Record name | 1-(6-Bromopyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139042-59-4 | |
Record name | 1-(6-Bromopyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Acetyl-2-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-acetyl-2-bromopyridine react with dicyclopentylzinc, and does the reaction exhibit enantioselectivity?
A1: The research demonstrates that this compound reacts with dicyclopentylzinc to produce the corresponding secondary alcohol. [] While the reaction does yield the optically active alcohol product, the optical yield is significantly lower compared to the reaction with 3-acetylpyridine. [] This suggests that the presence of the bromine atom in the 2-position may hinder the enantioselective process. Further investigation into the reaction mechanism and factors influencing stereoselectivity would be necessary to understand this difference.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.